Atropinium

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Atropinium, commonly referred to as atropine, is a tropane alkaloid derived from the plant Atropa belladonna and other members of the Solanaceae family. It is classified as an anticholinergic agent, specifically a muscarinic antagonist, which means it blocks the action of acetylcholine at muscarinic receptors in the body. The chemical formula for atropine is , and it has a molecular weight of approximately 289.38 g/mol. Atropine appears as white, needle-like crystals or a white crystalline powder and is highly soluble in water .

Atropine has a variety of medical applications, including the treatment of bradycardia (slow heart rate), reducing salivation and bronchial secretions prior to surgery, and serving as an antidote for organophosphate poisoning. It works by inhibiting the parasympathetic nervous system, leading to effects such as increased heart rate, pupil dilation, and reduced secretions from glands .

In biological systems, atropine undergoes hydrolysis, primarily yielding tropine and tropic acid. This metabolic pathway is crucial for its elimination from the body and affects its pharmacokinetics .

Atropine exhibits significant biological activity primarily through its action as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5). This blockade leads to various physiological effects:

- Cardiovascular Effects: Atropine increases heart rate by inhibiting vagal tone on the sinoatrial node.

- Ocular Effects: It causes mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), which are useful in ophthalmic examinations.

- Gastrointestinal Effects: Atropine reduces gastrointestinal motility and secretions, making it effective in treating certain gastrointestinal disorders.

- Respiratory Effects: It decreases bronchial secretions and dilates bronchioles, which can aid in respiratory distress situations .

The synthesis of atropine can be approached through both natural extraction and synthetic methods:

- Natural Extraction: Atropine is extracted from plants such as Atropa belladonna, henbane (Hyoscyamus niger), and jimsonweed (Datura stramonium).

- Synthetic Method: The primary synthetic method involves:

Atropine has diverse applications in medicine:

- Antidote for Poisoning: It is used to treat poisoning from organophosphate nerve agents and certain insecticides.

- Cardiac Use: Atropine is administered to manage bradycardia during surgical procedures or emergencies.

- Ophthalmology: Used in eye drops for pupil dilation during examinations.

- Preoperative Medication: Reduces salivation and respiratory secretions before surgery .

Atropine interacts with various drugs and substances, which can enhance or inhibit its effects:

- Anticholinesterase Agents: These drugs can counteract atropine's effects by increasing acetylcholine levels at synapses.

- Other Antimuscarinics: Co-administration with other anticholinergic drugs may lead to additive effects, increasing the risk of side effects such as dry mouth and urinary retention.

- CNS Depressants: Concurrent use with central nervous system depressants may enhance sedative effects .

Atropinium shares structural similarities with several other compounds that also act as anticholinergics. Here are some notable comparisons:

| Compound | Structure Similarity | Primary Use | Unique Feature |

|---|---|---|---|

| Scopolamine | Similar tropane core | Motion sickness treatment | More potent CNS effects |

| Homatropine | Similar structure | Ophthalmic use | Shorter duration of action |

| Dicyclomine | Related structure | Gastrointestinal disorders | Direct relaxant effect on GI tract |

| Oxybutynin | Related structure | Overactive bladder treatment | Selective action on bladder tissue |

Atropinium's unique characteristics lie in its broad spectrum of actions across different systems (cardiac, ocular, gastrointestinal), making it a versatile therapeutic agent despite its nonselectivity compared to newer alternatives .

The understanding of atropinium's physicochemical properties and stability characteristics is fundamental to its pharmaceutical development, formulation design, and therapeutic applications. Atropinium, the protonated form of atropine (C₁₇H₂₄NO₃⁺), represents the predominant species under physiological conditions and exhibits distinct behavior patterns across various environmental conditions [1] [2] [3].

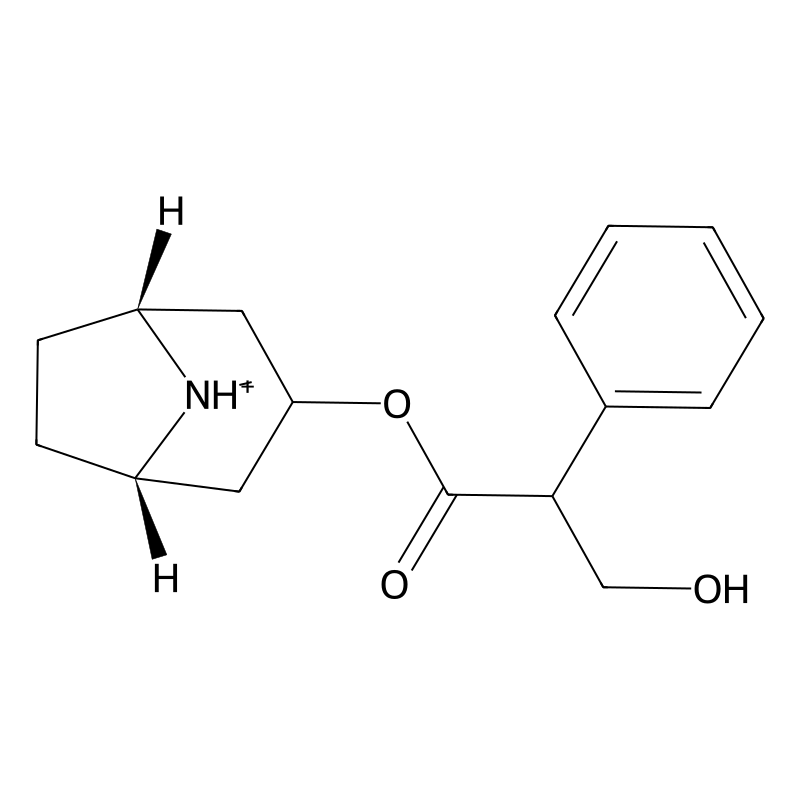

The molecular structure of atropinium consists of a tropane ring system esterified with tropic acid, where the tertiary amino group undergoes protonation to form the quaternary ammonium cation [1]. This protonation significantly influences the compound's solubility, stability, and distribution properties across different biological and pharmaceutical environments [2] [3].

pH-Dependent Solubility and Speciation

The ionization behavior of atropinium follows classical Henderson-Hasselbalch principles, with the compound existing in dynamic equilibrium between its protonated (atropinium) and neutral (atropine) forms. The pKa value of atropine has been precisely determined through spectrophotometric analysis to be 9.94 ± 0.050, which closely aligns with previously reported values of 9.7 [4] [5]. This high pKa value indicates that atropinium predominates at physiological pH conditions.

At pH 7.3, representing normal physiological conditions, atropinium constitutes the major species in aqueous solution [2] [3]. The speciation profile demonstrates that below pH 8.0, the protonated form represents more than 70% of the total species, while at acidic pH values (pH < 5.0), atropinium comprises over 90% of the dissolved compound [2] [3] [6].

The water solubility of atropinium exhibits pH-dependent characteristics, with enhanced solubility observed under acidic conditions where the ionic form predominates. At 20°C, the aqueous solubility reaches 3560 mg/L, significantly higher than many neutral alkaloids [7]. The saturated aqueous solutions exhibit a pH of approximately 9.5, reflecting the basic nature of the compound [7].

Temperature-dependent solubility studies reveal that atropinium solubility increases substantially with temperature elevation. At 80°C, the compound demonstrates considerably enhanced dissolution rates compared to ambient temperature conditions [8]. This temperature dependence has important implications for pharmaceutical processing and stability testing protocols.

The ionic strength of the medium also influences atropinium solubility, with higher ionic strength solutions generally showing reduced solubility due to salt-out effects. However, the presence of specific counterions can modulate this behavior, with sulfate and chloride salts showing different solubilization patterns [9].

Thermal Degradation Pathways

Atropinium exhibits complex thermal degradation behavior that varies significantly with temperature and environmental conditions. Comprehensive thermal analysis reveals distinct degradation pathways occurring at different temperature ranges, each characterized by specific product formation patterns [10] [11].

At temperatures below 180°C, atropinium remains relatively stable with minimal degradation observed. However, as temperatures increase to the 200-250°C range, two primary degradation pathways become prominent: elimination of water molecules and cleavage of the ester bond linking the tropane ring to the tropic acid moiety [10] [11].

The water elimination process occurs through dehydration reactions, leading to the formation of unsaturated derivatives and cyclic products. Simultaneously, ester bond hydrolysis results in the liberation of tropine and tropic acid as primary degradation products [10]. These reactions are facilitated by the thermal energy available at elevated temperatures and can be influenced by the presence of moisture and atmospheric conditions.

At inlet temperatures exceeding 250°C, formaldehyde elimination becomes the predominant degradation mechanism. This process involves C-N bond cleavage and restructuring of the tropane ring system, leading to the formation of smaller molecular fragments [10] [11]. Gas chromatography-mass spectrometry analysis reveals that atropinium becomes barely detectable at 275°C, with detection levels dropping below 20% of the original concentration [10].

The degradation kinetics follow first-order behavior under most conditions, with rate constants showing strong temperature dependence according to Arrhenius relationships. The activation energy for the primary degradation pathway has been estimated to be in the range of 80-120 kJ/mol, indicating a moderately temperature-sensitive process [10].

Solvent effects play a crucial role in thermal degradation patterns. Studies conducted in methanol demonstrate more pronounced degradation compared to ethyl acetate, suggesting that protic solvents accelerate the degradation process through hydrogen bonding interactions and proton transfer mechanisms [10] [11]. Non-polar solvents like n-hexane show unpredictable degradation patterns, making them unsuitable for analytical applications.

Hydrolytic Stability in Aqueous Media

The hydrolytic stability of atropinium in aqueous solutions represents one of the most critical aspects of its pharmaceutical stability profile. The compound undergoes base-catalyzed hydrolysis through two distinct mechanisms, each governed by hydroxyl ion concentration and pH conditions [12] [13] [14].

Under acidic conditions (pH 2.0-4.0), atropinium demonstrates exceptional stability with half-lives exceeding 300 days at 25°C [12] [13] [9]. The optimal pH range for maximum stability lies between pH 3.0 and 4.0, where the hydrolysis rate reaches its minimum value [13] [15]. This pH region of maximum stability shifts slightly with temperature, varying from pH 4.11 at 0°C to pH 3.24 at 100°C [13].

The primary hydrolysis pathway involves nucleophilic attack on the carbonyl carbon of the ester linkage, resulting in the formation of tropine and tropic acid as principal degradation products [16] [13]. The reaction mechanism consists of two sequential steps: initial formation of a tetrahedral intermediate followed by elimination of the alcohol component [17] [14].

At neutral to slightly basic pH conditions (pH 6.0-8.0), the hydrolysis rate increases substantially, with half-lives ranging from 30 to 120 days at ambient temperature [12] [9]. This pH-dependent acceleration reflects the base-catalyzed nature of the hydrolysis reaction, where hydroxyl ions serve as nucleophilic catalysts [14] [18].

Under strongly alkaline conditions (pH > 9.0), additional degradation pathways become operative, including dehydration reactions leading to apoatropine formation alongside the conventional hydrolytic cleavage [19] [20]. These complex degradation patterns result in the formation of multiple products and significantly reduced stability profiles.

Temperature exerts a profound influence on hydrolytic degradation rates, with reaction rates approximately doubling for every 10°C temperature increase. The temperature dependence follows Arrhenius kinetics, with activation energies ranging from 65-85 kJ/mol depending on pH conditions [13] [21].

Buffer composition and ionic strength also affect hydrolytic stability. Phosphate buffers generally provide better stability compared to carbonate or borate systems, while increased ionic strength tends to accelerate degradation rates through electrostatic effects on the transition state [19] [9].

Partition Coefficients and Lipophilicity Parameters

The lipophilicity characteristics of atropinium are fundamental to understanding its pharmacokinetic behavior, tissue distribution, and formulation requirements. The compound exhibits moderate lipophilicity with a logarithmic octanol-water partition coefficient (log P) of 1.83 for the neutral atropine molecule [22] [23] [24].

However, the apparent distribution coefficient (log D) varies significantly with pH due to the ionization equilibrium between atropinium and atropine. At physiological pH 7.4, where atropinium predominates, the log D value decreases to 0.65-0.85, reflecting the reduced lipophilicity of the charged species [25] [26]. This pH-dependent lipophilicity has important implications for membrane permeation and tissue uptake characteristics.

Under acidic conditions (pH 5.0), where atropinium represents the predominant species, the log D values range from 1.50-1.70, indicating moderate lipophilic character despite the ionic nature of the molecule [25] [26]. At basic pH conditions (pH 9.0), approaching the pKa value, log D approaches the intrinsic log P value of 1.75-1.83 as the neutral species becomes more prevalent [25] [26].

The tissue distribution characteristics of atropinium demonstrate preferential binding to various tissue types, with particularly high concentrations observed in neural tissues, smooth muscle, and glandular structures [22] [27]. The volume of distribution ranges from 1.0-1.7 L/kg, indicating extensive tissue distribution beyond plasma compartments [28] [22].

Protein binding studies reveal concentration-dependent and saturable binding characteristics, with binding percentages ranging from 14-44% across therapeutic concentration ranges [28] [22]. The primary binding proteins include alpha-1-acid glycoprotein and albumin, with binding affinity influenced by pH and competing substances [28].

Blood-brain barrier penetration occurs efficiently despite the ionic character of atropinium at physiological pH, suggesting involvement of specific transport mechanisms or favorable physicochemical properties for central nervous system access [22] [27]. The moderate lipophilicity combined with appropriate molecular size facilitates this penetration capability.

The relationship between lipophilicity and biological activity demonstrates that optimal antimuscarinic effects require a balance between sufficient lipophilicity for membrane penetration and appropriate hydrophilicity for aqueous solubility and bioavailability [26] [29]. This balance is achieved within the observed log P range of 1.83, which lies within the optimal range for oral drug absorption and biological activity.

Environmental factors including temperature, ionic strength, and co-solvent presence can modulate the apparent partition coefficients. Higher temperatures generally increase the organic phase partitioning, while ionic strength effects depend on the specific electrolyte composition and concentration [22] [30].